tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate
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Overview
Description
tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate is a complex organic compound that features a tert-butyl group, a fluoro-substituted phenyl ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethylcarbamate typically involves a multi-step processThe final step involves the formation of the carbamate linkage using tert-butyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:
Substitution Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while hydrolysis results in amines and carboxylic acids.
Scientific Research Applications
tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of cancer therapeutics and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethylcarbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins, affecting their function. This interaction can modulate enzyme activities and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and carbamate groups.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: Similar but without the fluoro substitution.
Uniqueness
tert-butyl N-{1-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}carbamate is unique due to the combination of its fluoro-substituted phenyl ring, dioxaborolane moiety, and carbamate linkage. This unique structure imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C19H29BFNO4 |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H29BFNO4/c1-12(22-16(23)24-17(2,3)4)14-10-9-13(11-15(14)21)20-25-18(5,6)19(7,8)26-20/h9-12H,1-8H3,(H,22,23) |
InChI Key |
WRNIBXPRMTVQHL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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